molecular formula C10H11NO3 B1274125 4-(Acetylamino)-3-methylbenzoic acid CAS No. 37901-92-1

4-(Acetylamino)-3-methylbenzoic acid

Cat. No. B1274125
CAS RN: 37901-92-1
M. Wt: 193.2 g/mol
InChI Key: WCQSEJSRAJSUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Acetylamino)-3-methylbenzoic acid is a chemical compound that is related to various derivatives and analogs studied for their potential applications in medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, its structural analogs and derivatives have been synthesized and characterized, indicating a broader interest in acetylamino-substituted benzoic acids and their properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with different benzoic acid derivatives. For instance, the synthesis of 3-acetoacetylaminobenzo[b]furan derivatives is reported, which involves acylation of 3-aminobenzo[b]furans followed by various other steps to achieve the desired compounds with potential cysteinyl leukotriene receptor 2 antagonistic activity . Another related synthesis is the preparation of 4-acetylaminobenzo15crown-5 through a one-pot reaction involving C-acylation, oximation, and Beckmann rearrangement . These methods could potentially be adapted for the synthesis of 4-(Acetylamino)-3-methylbenzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Acetylamino)-3-methylbenzoic acid has been determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid shows hydrogen-bonded dimers with specific dihedral angles for the substituent groups . Similarly, the structure of 4-acetylamino-2-bromo-5-isopropyl-1-methylimidazole has been elucidated, revealing the planarity of the heterocyclic ring and the dihedral angle of the acetylamino-group . These studies provide insights into how the acetylamino group and other substituents might influence the overall molecular conformation of 4-(Acetylamino)-3-methylbenzoic acid.

Chemical Reactions Analysis

The chemical reactivity of acetylamino-substituted compounds has been explored in various contexts. For instance, the ozonation of 4-acetylaminotoluene in acetic acid leads to a range of oxidation products, including 4-acetylaminobenzoic acid . This suggests that the acetylamino group can influence the reactivity of the benzene ring towards oxidative conditions. Additionally, the S-oxidation of 5-substituted 4-acetyl-2-acetylamino-Δ^2-1,3,4-thiadiazolines has been studied, showing the formation of thiadiazoline oxides . These reactions could be relevant when considering the chemical behavior of 4-(Acetylamino)-3-methylbenzoic acid under similar conditions.

Physical and Chemical Properties Analysis

The physical properties of compounds structurally related to 4-(Acetylamino)-3-methylbenzoic acid have been investigated. For example, the solid-liquid equilibria of binary mixtures involving 4-(acetylamino)toluene have been measured, and simple eutectic behaviors were observed . This information can be useful in predicting the melting behavior and solubility of 4-(Acetylamino)-3-methylbenzoic acid in various solvents. Additionally, the controlled precipitation of ethyl 3,5-di(acetylamino)-2,4,6-triiodobenzoate to produce fine particles indicates that the acetylamino group can play a role in the crystallization and morphological characteristics of these compounds .

Scientific Research Applications

Influenza Virus Inhibition

Crystal Structure and Molecular Analysis

The crystal structure of molecules related to 4-(Acetylamino)-3-methylbenzoic acid has been a subject of study. For instance, the crystal structure of a related molecule, 4-acetylamino-2-bromo-5-isopropyl-1-methylimidazole, was determined to understand its molecular arrangement and interactions (Remoortere & Boer, 1971).

Synthesis and Characterization

The synthesis and characterization of derivatives of 4-(Acetylamino)-3-methylbenzoic acid have been explored. For example, rapid synthesis of (quinazolin-4-ylamino)methyl-phosphonates, which included derivatives of this compound, was conducted through microwave irradiation (Luo et al., 2012). Another study involved the synthesis of N-Substituted-7-acylamino-3-phenylisocarbostyril and its fluorescence spectra (Yagi et al., 1969).

Drug Development and Antitumor Properties

Research has also focused on using derivatives of 4-(Acetylamino)-3-methylbenzoic acid in drug development and studying their antitumor properties. For instance, the synthesis, characterization, and evaluation of antitumor activity of some new thiazolidine and thiazolidinone derivatives were conducted (Gouda & Abu-Hashem, 2011).

Solubility and Thermodynamic Studies

The solubility and thermodynamics of compounds similar to 4-(Acetylamino)-3-methylbenzoic acid have been studied to understand their physical properties. Vapour pressures, enthalpies, and entropies of sublimation of para-substituted benzoic acids were measured, including 4-(acetylamino)benzoic acid (Monte et al., 2010).

properties

IUPAC Name

4-acetamido-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-5-8(10(13)14)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQSEJSRAJSUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10191332
Record name 4-(Acetylamino)-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Acetylamino)-3-methylbenzoic acid

CAS RN

37901-92-1
Record name 4-(Acetylamino)-3-methylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037901921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Acetylamino)-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(ACETYLAMINO)-3-METHYLBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/717B5T8C9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 4-amino-3-methylbenzoic acid (60 g, 0.40 mol) in methylene chloride (800 mL) was added triethylamine (121 g, 1.19 mol). The solution became clear. Then, acetic anhydride (81 g, 0.79 mol) was added and the reaction mixture was stirred for 60 h at room temperature. The solvent was evaporated. The residue was diluted with water (400 mL) and extracted with ethyl acetate (3×600 mL). The combined organic extracts were dried over magnesium sulfate, filtered and evaporated to give the title compound as a tan solid (43 g, 56% yield). 1H-NMR (d6-DMSO, 300 MHz) δ 9.36 (s, 1H), 7.77 (s, 1H), 7.10 (s, 2H), 2.27 (s, 3H), 2.10 (s, 3H). LC/MS: tR=1.22 min, 194 (MH)+.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
121 g
Type
reactant
Reaction Step Two
Quantity
81 g
Type
reactant
Reaction Step Three
Yield
56%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.